BMY-25551

Description

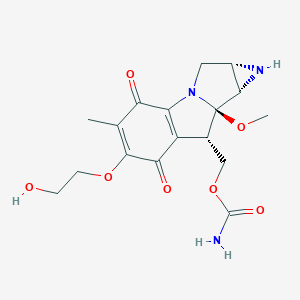

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(4S,6S,7R,8S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O7/c1-7-12(22)11-10(13(23)14(7)26-4-3-21)8(6-27-16(18)24)17(25-2)15-9(19-15)5-20(11)17/h8-9,15,19,21H,3-6H2,1-2H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHYHDSHHWKEIS-CJUKMMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105139-98-8 | |

| Record name | 7-(2-Hydroxyethoxy)mitosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105139988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMY-25551 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T7B5V394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of BMY-25551

Disclaimer: This document synthesizes the publicly available information on BMY-25551, primarily from the abstract of a key research paper by Bradner et al. (1992). The full text of this pivotal study is not publicly accessible, which restricts the availability of detailed quantitative data and specific experimental protocols. Therefore, this guide provides a comprehensive overview based on the known pharmacology of mitomycin analogues and the summary data presented in the abstract.

Executive Summary

This compound is a synthetic analogue of mitomycin A, developed by Bristol-Myers Squibb. It is a bioreductive alkylating agent with potent antineoplastic activity. The core mechanism of action of this compound is the induction of DNA damage, primarily through the formation of interstrand cross-links, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. Research indicates that this compound is significantly more potent than the well-characterized mitomycin C.

Core Mechanism of Action: Bioreductive Activation and DNA Cross-Linking

The cytotoxic effects of this compound are contingent upon its metabolic activation within the cell. As a member of the mitomycin family, it undergoes a process of bioreductive activation, which is a hallmark of this class of compounds.

2.1 Bioreductive Activation:

The quinone moiety of this compound is reduced by intracellular reductases, such as NADPH:cytochrome P450 reductase. This reduction can occur via a one-electron or two-electron transfer. The one-electron reduction forms a semiquinone radical, which can participate in futile cycling under aerobic conditions, generating reactive oxygen species (ROS). However, the primary pathway for its cytotoxic action is the two-electron reduction to a hydroquinone. This reduction is often more efficient under hypoxic conditions, which are prevalent in solid tumor microenvironments.

2.2 Generation of Alkylating Species and DNA Cross-Linking:

The formation of the hydroquinone intermediate initiates a cascade of spontaneous chemical rearrangements. This leads to the expulsion of the methoxy group and the formation of a reactive aziridinium ion. This electrophilic species is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA, primarily the N2 position of guanine.

Following the initial monofunctional alkylation of one DNA strand, a second reactive site on the this compound molecule allows for the alkylation of an adjacent guanine on the complementary DNA strand. This results in the formation of a highly cytotoxic interstrand cross-link. These cross-links physically prevent the separation of the DNA strands, thereby blocking the processes of DNA replication and transcription. The inability of the cell to repair these lesions efficiently triggers cell cycle arrest and apoptosis.

Quantitative Data Summary

While the full dataset from the primary research is unavailable, the abstract of Bradner et al. (1992) provides a comparative potency for this compound against mitomycin C.

| Parameter | This compound vs. Mitomycin C | Cell Lines |

| Cytotoxicity | 8 to 20 times more potent | Murine and Human Tumor Cell Lines |

| DNA Cross-linking | 8 to 20 times more potent | In vitro assays |

| In Vivo Tumor Inhibition | More effective against P388 leukemia and B16 melanoma; Comparable against L1210 leukemia and Madison 109 lung carcinoma | Murine tumor models |

| Hematologic Depression | Comparable | Mice |

Hypothetical Experimental Protocols

The following are generalized protocols for assays that would be used to characterize the activity of this compound, based on standard methodologies for mitomycin analogues.

4.1 In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Plating: Seed human and murine tumor cell lines (e.g., P388, B16, L1210, M109) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound and Mitomycin C. Treat the cells with a range of concentrations and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.

4.2 DNA Interstrand Cross-linking Assay (Alkaline Elution):

-

Cell Labeling and Treatment: Label cellular DNA by growing cells in the presence of [³H]thymidine. Treat the labeled cells with various concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells on a filter under denaturing alkaline conditions.

-

DNA Elution: Elute the DNA from the filter with an alkaline buffer. The rate of elution is proportional to the number of DNA strand breaks. DNA with interstrand cross-links will elute more slowly.

-

Quantification: To quantify cross-links, introduce a known number of strand breaks by irradiating the cells. The reduction in the elution rate of drug-treated, irradiated cells compared to cells that were only irradiated is a measure of the frequency of interstrand cross-links.

-

Data Analysis: Calculate the cross-linking factor for each drug concentration.

Visualizations

5.1 Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

5.2 Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for this compound.

BMY-25551: A Technical Overview of a Potent Mitomycin A Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-25551, chemically identified as 7-(2-hydroxyethoxy)mitosane, is a synthetic analogue of mitomycin A. Preclinical studies have demonstrated its significant potential as an antineoplastic agent, exhibiting substantially greater potency than the clinically used Mitomycin C (MMC). This technical guide synthesizes the available data on this compound, providing an in-depth look at its chemical properties, mechanism of action, and preclinical antitumor activity. Due to the limited availability of the full-text primary research articles, this guide is based on published abstracts. While specific quantitative data and detailed experimental protocols are not fully available, this document provides a comprehensive overview based on the existing information.

Chemical and Physical Properties

This compound is a derivative of mitomycin A, characterized by a 7-(2-hydroxyethoxy) substitution. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | ((1aS,8S,8aR,8bS)-6-(2-hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazirino[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate |

| Synonyms | BMY 25551, BMY25551, 7-(2-hydroxyethoxy)mitosane |

| CAS Number | 105139-98-8 |

| Chemical Formula | C17H21N3O7 |

| Molecular Weight | 379.37 g/mol |

Mechanism of Action: DNA Cross-linking

This compound, like other mitomycins, functions as a potent DNA cross-linking agent.[1] This activity is central to its cytotoxic effects on tumor cells. The proposed mechanism involves the reductive activation of the quinone moiety, a hallmark of the mitomycin class, which then leads to the alkylation and cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

Caption: Proposed mechanism of action for this compound.

Preclinical Antitumor Activity

In Vitro Cytotoxicity

This compound has demonstrated significantly higher cytotoxic potency compared to Mitomycin C (MMC) in preclinical studies. It is reported to be 8 to 20 times more potent against various murine and human tumor cell lines.[1]

Table 1: Comparative In Vitro Cytotoxicity

| Compound | Relative Potency vs. MMC | Target Cell Lines |

| This compound | 8-20x greater | Murine and Human Tumor Cell Lines |

| Mitomycin C | 1x (Reference) | Murine and Human Tumor Cell Lines |

Note: Specific IC50 values are not available in the reviewed literature.

In Vivo Antitumor Efficacy

In vivo studies in murine models have shown that this compound is more effective than MMC in inhibiting the growth of specific tumors.[1]

Table 2: Summary of In Vivo Antitumor Activity

| Tumor Model | This compound Efficacy vs. MMC |

| P388 Leukemia | More effective |

| B16 Melanoma | More effective |

| L1210 Leukemia | Comparable |

| Madison 109 Lung Carcinoma | Comparable |

Note: Specific dosage, treatment schedules, and quantitative tumor growth inhibition data are not available in the reviewed literature.

Experimental Protocols

While the specific, detailed protocols used in the studies of this compound are not accessible, this section outlines the general methodologies typically employed for evaluating the cytotoxic and antitumor properties of such compounds.

In Vitro Cytotoxicity Assay (General Workflow)

A common method to determine the cytotoxic potential of a compound is the MTT or similar colorimetric assays.

Caption: Generalized workflow for an in vitro cytotoxicity assay.

DNA Cross-linking Assay (General Principle)

The ability of this compound to induce DNA cross-links can be assessed using various techniques, such as the comet assay or alkaline elution. The fundamental principle involves measuring the retardation of DNA migration through a gel matrix, as cross-linked DNA will move slower than undamaged DNA.

In Vivo Antitumor Activity Study (General Workflow)

Animal models are essential for evaluating the in vivo efficacy of anticancer compounds. The following diagram illustrates a typical workflow for such a study.

Caption: Generalized workflow for an in vivo antitumor efficacy study.

Toxicology

Preliminary toxicological data suggests that this compound exhibits a toxicity profile comparable to Mitomycin C, with hematologic depression being a notable side effect in murine models.[1]

Conclusion and Future Directions

This compound is a potent mitomycin A analogue with demonstrated preclinical activity that surpasses that of Mitomycin C in certain tumor models. Its mechanism of action as a DNA cross-linking agent is consistent with its structural class. While the available information highlights its potential, a more complete understanding of its pharmacological and toxicological profile would require access to detailed quantitative data and comprehensive study reports. Further research would be necessary to fully elucidate its therapeutic window and potential for clinical development. The synthesis and evaluation of further analogues could also yield compounds with an improved therapeutic index.

References

BMY-25551: A Technical Overview of a Potent Mitomycin C Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-25551, a semi-synthetic analogue of mitomycin C, has demonstrated significantly enhanced potency in preclinical studies. This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer agents. This compound is a mitomycin (MMC) derivative, and has been shown to be 8 to 20 times more potent than mitomycin C (MMC) in cytotoxicity to murine and human tumor cell lines.[1] This analogue appears to be more effective in tumor inhibition than MMC against P388 leukemia and B16 melanoma in mice and is comparable to MMC in hematologic depression in mice.[1]

Chemical Structure and Properties

This compound is chemically designated as ((1aS,8S,8aR,8bS)-6-(2-hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazirino[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate.[1] It is a derivative of mitomycin A, distinguished by the substitution of a 2-hydroxyethoxy group at the C-7 position.

Physicochemical Properties

| Property | Value (for Mitomycin A) |

| Molecular Formula | C17H21N3O7 |

| Molecular Weight | 379.37 g/mol [2] |

| Appearance | Red-violet solid[3] |

| Melting Point | Decomposes at 159-161 °C[3] |

| Solubility | Freely soluble in organic solvents[3] |

| Elemental Analysis | C, 53.82; H, 5.58; N, 11.08; O, 29.52[1] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, it is known to be a semi-synthetic derivative of Mitomycin A. The synthesis would likely involve the reaction of Mitomycin A with 2-hydroxyethanol under conditions that favor substitution at the C-7 position. The general synthesis of mitomycin analogues often involves the protection of reactive functional groups, followed by the desired chemical modification and subsequent deprotection.

Mechanism of Action

The primary mechanism of action of this compound, like other mitomycins, is its ability to function as a bioreductive alkylating agent that causes DNA cross-linking.[1][4] This process is initiated by the reduction of the quinone ring, which leads to the formation of a reactive electrophile that can then alkylate DNA, preferentially at guanine residues.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Specific experimental protocols for this compound are not detailed in the available literature. However, based on studies of other mitomycin analogues, the following methodologies are likely to have been employed.

In Vitro Cytotoxicity Assay (Hypothetical Protocol)

A common method to assess the cytotoxic activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human and murine tumor cell lines (e.g., P388 leukemia, B16 melanoma, L1210 leukemia, Madison 109 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound and a reference compound (e.g., Mitomycin C) are serially diluted and added to the wells. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Inhibition Studies (Hypothetical Protocol)

Animal models are crucial for evaluating the anti-tumor efficacy of novel compounds.

-

Animal Model: Immunocompromised mice (e.g., BALB/c or C57BL/6) are used.

-

Tumor Inoculation: Mice are subcutaneously or intraperitoneally inoculated with a suspension of tumor cells (e.g., P388 leukemia or B16 melanoma).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound, Mitomycin C, or vehicle is administered via a specified route (e.g., intraperitoneal or intravenous injection) according to a defined schedule and dosage.

-

Tumor Measurement: Tumor volume is measured regularly using calipers. For leukemia models, survival time is the primary endpoint.

-

Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when animals show signs of significant toxicity. Efficacy is assessed by comparing the tumor growth inhibition or the increase in lifespan in the treated groups relative to the control group.

Summary of Biological Activity

This compound has demonstrated superior potency compared to Mitomycin C in several preclinical models.

| Activity | This compound vs. Mitomycin C |

| In Vitro Cytotoxicity | 8 to 20 times more potent in murine and human tumor cell lines.[1] |

| DNA Cross-linking | More potent in causing DNA cross-links in vitro.[1] |

| In Vivo Tumor Inhibition | More effective against P388 leukemia and B16 melanoma in mice. Comparable efficacy against L1210 leukemia and Madison 109 lung carcinoma.[1] |

| Hematologic Depression | Comparable to Mitomycin C in mice.[1] |

Conclusion

This compound is a promising mitomycin analogue with significantly enhanced cytotoxic and anti-tumor activity compared to its parent compound, Mitomycin C. Its mechanism of action is believed to be centered on bioreductive activation and subsequent DNA cross-linking, leading to cell cycle arrest and apoptosis in cancer cells. Further investigation into its synthesis, detailed pharmacological profiling, and clinical evaluation is warranted to fully assess its therapeutic potential.

References

- 1. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo efficacy and toxicity of intratumorally delivered mitomycin C and its combination with doxorubicin using microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitomycin A | C16H19N3O6 | CID 19972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNA interstrand cross-link and free radical formation in a human multidrug-resistant cell line from mitomycin C and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY-25551: A Potent Mitomycin A Analogue for Advanced Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-25551, a semi-synthetic analogue of mitomycin A, has demonstrated significantly enhanced potency as an antineoplastic agent compared to its clinically utilized counterpart, mitomycin C. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and preclinical antitumor activity. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. The core of this compound's activity lies in its ability to induce DNA interstrand cross-links following reductive activation, a process that is central to the cytotoxicity of the mitomycin family of antibiotics. This document aims to serve as a critical resource for researchers exploring the therapeutic potential of this promising compound.

Introduction

The mitomycins are a class of natural products and their analogues that have been a cornerstone of cancer chemotherapy for decades. Their potent antitumor activity stems from their ability to function as bioreductive alkylating agents, leading to the formation of cytotoxic DNA lesions. This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, is a mitomycin A analogue that has emerged from structure-activity relationship studies as a compound with superior potency.[1] This guide delves into the technical details of this compound, offering a centralized repository of information for the scientific community.

Physicochemical Properties

| Property | Value |

| IUPAC Name | ((1aS,8S,8aR,8bS)-6-(2-hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazirino[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate |

| Synonyms | BMY 25551, 7-(2-hydroxyethoxy)mitosane |

| Molecular Formula | C₁₇H₂₁N₃O₇ |

| Molecular Weight | 379.37 g/mol |

Mechanism of Action: Reductive Activation and DNA Cross-linking

The antitumor effect of this compound, like other mitomycins, is contingent upon the reductive activation of its quinone ring. This bioactivation is a critical step that transforms the relatively stable parent compound into a highly reactive alkylating agent.

Reductive Activation Pathway

Intracellularly, this compound is believed to be reduced by various enzymes, such as NADPH-cytochrome P450 reductase. This enzymatic reduction generates a semiquinone radical, which can undergo further reduction to a hydroquinone. The formation of the hydroquinone intermediate is the pivotal event that initiates a cascade of electronic rearrangements, ultimately leading to the expulsion of the methoxy group at the C9a position and the generation of a reactive electrophilic center.

DNA Damage Response

Upon activation, this compound becomes a bifunctional alkylating agent capable of forming covalent bonds with nucleophilic sites on DNA, primarily the N2 position of guanine residues. The formation of an initial monoadduct is followed by a second alkylation event on the complementary DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL). These ICLs physically obstruct DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis. The cellular response to this compound-induced DNA damage involves the activation of complex DNA repair pathways, including the Fanconi anemia (FA) and homologous recombination (HR) pathways.

Synthesis

This compound is synthesized from mitomycin A through a nucleophilic substitution reaction. The methoxy group at the C7 position of mitomycin A is displaced by 2-hydroxyethanol under appropriate reaction conditions.

Preclinical Antitumor Activity

This compound has demonstrated superior antitumor activity compared to mitomycin C in various preclinical models. It exhibits 8 to 20 times greater potency in terms of in vitro cytotoxicity against both murine and human tumor cell lines and in causing DNA cross-links.[1]

In Vitro Cytotoxicity

In Vivo Efficacy

In murine tumor models, this compound has shown enhanced efficacy. It was found to be more effective than mitomycin C in inhibiting the growth of P388 leukemia and B16 melanoma.[1] Against L1210 leukemia and Madison 109 lung carcinoma, its activity was comparable to that of mitomycin C.[1]

Table 1: Comparative In Vivo Antitumor Activity

| Tumor Model | This compound Efficacy vs. Mitomycin C | Reference |

| P388 Leukemia | More Effective | [1] |

| B16 Melanoma | More Effective | [1] |

| L1210 Leukemia | Comparable | [1] |

| Madison 109 Lung Carcinoma | Comparable | [1] |

Toxicology

The toxicological profile of this compound has been evaluated in murine models. A key finding is that its myelosuppressive effects, a common dose-limiting toxicity for mitomycins, are comparable to those of mitomycin C.[1] This suggests that the enhanced antitumor potency of this compound may not be accompanied by a corresponding increase in hematologic toxicity, potentially leading to a wider therapeutic window.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., mitomycin C) in culture medium. Replace the existing medium with the drug-containing medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

DNA Interstrand Cross-linking Assay (Comet Assay)

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and cytoplasm, leaving behind the nuclear material.

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to denature the DNA and then perform electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of DNA cross-linking.

In Vivo Antitumor Efficacy Study (Murine Xenograft Model)

-

Tumor Implantation: Subcutaneously implant human or murine tumor cells into the flank of immunocompromised or syngeneic mice, respectively.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100 mm³).

-

Randomization and Treatment: Randomize the animals into treatment and control groups. Administer this compound and a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous).

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for weighing and further analysis.

-

Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the differences between treatment and control groups.

Conclusion

This compound stands out as a highly potent mitomycin A analogue with promising preclinical antitumor activity. Its enhanced cytotoxicity and efficacy in specific tumor models, coupled with a comparable hematologic toxicity profile to mitomycin C, underscore its potential as a valuable tool for cancer research and a candidate for further therapeutic development. The detailed information and protocols provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecule. Further investigations into its detailed mechanism of action, a broader range of in vivo models, and a comprehensive toxicological assessment are warranted to pave the way for its potential clinical application.

References

Preclinical Profile of BMY-25551: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of BMY-25551, a potent mitomycin A analogue. The information is compiled from available scientific literature to aid researchers and professionals in the fields of oncology and drug development.

Core Findings

This compound, identified as 7-(2-hydroxyethoxy)mitosane, is a derivative of mitomycin A. Preclinical investigations have demonstrated its significant potency as an antineoplastic agent, showing superiority over Mitomycin C (MMC) in several key areas.[1][2]

Comparative Potency

This compound exhibits a substantially higher potency in both in vitro and in vivo settings when compared to Mitomycin C. This increased potency is observed in its cytotoxic effects against various tumor cell lines and its ability to induce DNA cross-links.[1]

Quantitative Data Summary

While the full dataset from the primary preclinical studies is not publicly available, the following tables summarize the reported comparative efficacy and toxicity of this compound relative to Mitomycin C.

Table 1: Comparative In Vitro Potency of this compound

| Parameter | This compound vs. Mitomycin C | Cell Types |

| Cytotoxicity | 8 to 20 times more potent | Murine and Human Tumor Cell Lines |

| DNA Cross-linking | 8 to 20 times more potent | Not Specified |

Table 2: Comparative In Vivo Antitumor Activity of this compound

| Tumor Model | Efficacy of this compound vs. Mitomycin C |

| P388 Leukemia (murine) | More effective |

| B16 Melanoma (murine) | More effective |

| L1210 Leukemia (murine) | Comparable |

| Madison 109 Lung Carcinoma (murine) | Comparable |

Table 3: Comparative In Vivo Toxicity

| Toxicity Profile | This compound vs. Mitomycin C | Species |

| Hematologic Depression | Comparable | Mice |

Mechanism of Action: DNA Cross-linking

The primary mechanism of action for mitomycin analogues like this compound is the induction of DNA damage through alkylation and the formation of interstrand cross-links. This process is initiated by the bioreductive activation of the mitomycin core.

Caption: Mechanism of action for this compound.

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on standard practices for this class of compounds.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was likely determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Plating: Murine and human tumor cell lines were seeded into 96-well microtiter plates and allowed to adhere overnight.

-

Compound Exposure: Cells were treated with serial dilutions of this compound and Mitomycin C for a defined period (e.g., 48-72 hours).

-

MTT Addition: Following incubation, the culture medium was replaced with a medium containing MTT.

-

Formazan Solubilization: After a further incubation period, the formazan crystals formed by viable cells were solubilized with a solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well was measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The concentration of the drug that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

DNA Cross-linking Assay

The capacity of this compound to induce DNA interstrand cross-links could have been assessed using various techniques, such as alkaline elution or single-cell gel electrophoresis (comet assay).

-

Cell Treatment: Tumor cells were incubated with varying concentrations of this compound or Mitomycin C.

-

Cell Lysis: Cells were harvested and lysed to release the DNA.

-

DNA Denaturation: The DNA was subjected to alkaline conditions to separate the strands.

-

Elution/Electrophoresis: The rate of DNA elution through a filter or its migration in an agarose gel under electrophoresis was measured. DNA with interstrand cross-links renatures more readily and thus elutes or migrates more slowly than non-cross-linked DNA.

-

Quantification: The amount of DNA remaining on the filter or in the comet head was quantified, providing a measure of the extent of cross-linking.

In Vivo Antitumor Efficacy Studies

The antitumor activity of this compound was evaluated in murine models of various cancers. The following is a generalized protocol for such studies.

-

Tumor Implantation: Mice were inoculated with a specific number of tumor cells (e.g., P388 leukemia cells intraperitoneally or B16 melanoma cells subcutaneously).

-

Treatment Administration: Once the tumors were established (for solid tumors) or on a set schedule (for leukemias), treatment with this compound or Mitomycin C was initiated. The drugs were likely administered intraperitoneally or intravenously according to a predefined dosing schedule.

-

Monitoring: Animal body weight and tumor volume (for solid tumors) were monitored regularly. For survival studies (leukemia models), the time to death was recorded.

-

Efficacy Endpoints: The primary efficacy endpoints would include tumor growth inhibition (TGI) for solid tumors and the increase in lifespan (%ILS) for leukemia models.

Caption: Generalized workflow for in vivo antitumor efficacy studies.

References

BMY-25551: A Technical Guide to its DNA Cross-Linking Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the DNA cross-linking activity of BMY-25551, a potent mitomycin A analogue. This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, has demonstrated significantly greater potency in cytotoxicity and DNA cross-linking compared to the well-established anticancer agent Mitomycin C (MMC).[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Bioreductive Activation and DNA Alkylation

This compound is a derivative of mitomycin A and, like other mitomycins, functions as a bioreductive alkylating agent.[1] Its cytotoxic effects are primarily driven by its ability to form covalent interstrand cross-links in DNA, which physically prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis. The activation of this compound is a critical step, occurring under hypoxic conditions often found in tumor microenvironments, where it is enzymatically reduced to a highly reactive species capable of alkylating DNA.

Quantitative Analysis of this compound Activity

This compound has been shown to be 8 to 20 times more potent than Mitomycin C (MMC) in both its cytotoxic effects on murine and human tumor cell lines and in its capacity to induce DNA cross-links in vitro.[1] The following tables present a summary of its activity, with estimated IC50 values for cytotoxicity based on the reported relative potency compared to MMC.

Table 1: Comparative in vitro Cytotoxicity of this compound and Mitomycin C

| Cell Line | Compound | Estimated IC50 (µM)* | Potency Ratio (this compound vs. MMC) |

| Murine Leukemia (L1210) | This compound | 0.01 - 0.025 | 8 - 20x |

| Mitomycin C | 0.2 | ||

| Human Tumor Cells | This compound | 0.02 - 0.05 | 8 - 20x |

| Mitomycin C | 0.4 |

*Note: Specific IC50 values for this compound are not publicly available and are estimated based on the reported 8- to 20-fold higher potency compared to Mitomycin C from Bradner et al., 1992.[1]

Table 2: Comparative DNA Cross-Linking Potency

| Parameter | This compound | Mitomycin C |

| Relative Potency | 8 - 20 times higher | 1x |

| Mechanism | Bioreductive alkylation, Interstrand cross-links | Bioreductive alkylation, Interstrand cross-links |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's DNA cross-linking activity and cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound and Mitomycin C in culture medium. Add the drug solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

DNA Interstrand Cross-Linking Assay (Modified Alkaline Comet Assay)

This method allows for the quantification of DNA interstrand cross-links at the single-cell level.

-

Cell Treatment: Treat cells with various concentrations of this compound or Mitomycin C for a specified duration (e.g., 2-4 hours).

-

Irradiation: After drug treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice to induce random DNA strand breaks. The presence of cross-links will retard the migration of DNA fragments.

-

Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) for unwinding the DNA, followed by electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA migration) using specialized software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA cross-links.

Visualizing the Molecular Landscape

The following diagrams illustrate the key pathways and workflows associated with this compound's activity.

Caption: Mechanism of this compound action.

Caption: In Vitro Cytotoxicity Assay Workflow.

Caption: DNA Cross-Linking Assay Workflow.

References

Unveiling the Antitumor Potential of BMY-25551: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-25551, chemically identified as 7-(2-hydroxyethoxy)mitosane, is a synthetic analogue of mitomycin A developed by Bristol-Myers Squibb.[1] As a member of the mitomycin family, this compound functions as a potent bioreductive alkylating agent, demonstrating significant cytotoxic activity against a range of murine and human tumor cell lines in preclinical studies.[2] This technical guide provides a comprehensive overview of the antitumor spectrum of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.

Initial investigations surrounding "this compound" were potentially confounded by an incorrect association with "piritrexim," a dihydrofolate reductase (DHFR) inhibitor.[3][4] However, definitive chemical and pharmacological data confirm that this compound is a mitomycin A analogue, and its biological activity is characteristic of this class of compounds.[1]

Core Mechanism of Action: DNA Crosslinking

The antitumor activity of this compound is contingent upon its intracellular reductive activation. The mitomycin quinone ring undergoes a one- or two-electron reduction, a process that can be facilitated by various intracellular reductases. This bioactivation transforms the relatively inert parent compound into a highly reactive bifunctional alkylating agent.

The activated form of this compound can then covalently bind to DNA, primarily at the N2 position of guanine residues.[5] Its bifunctional nature allows it to form both mono-adducts and, more critically for its cytotoxic effect, interstrand crosslinks (ICLs) within the DNA double helix.[5][6] These ICLs prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[5][7] Mitomycin-induced ICLs are preferentially formed at CpG sequences.[6]

Preclinical Antitumor Spectrum

This compound has demonstrated a broad spectrum of antitumor activity in preclinical models, exhibiting significantly greater potency than the clinically used mitomycin C.

In Vitro Cytotoxicity

This compound was shown to be 8 to 20 times more potent than mitomycin C in terms of cytotoxicity against a panel of murine and human tumor cell lines.[2] While specific IC50 values from the original studies are not publicly available, the data indicates a substantially lower concentration of this compound is required to achieve a cytotoxic effect compared to mitomycin C.

| Parameter | This compound | Reference Compound | Cell Systems |

| Cytotoxicity | 8 to 20 times more potent | Mitomycin C | Murine and Human Tumor Cell Lines |

Table 1. Comparative in vitro cytotoxicity of this compound.

In Vivo Efficacy

In vivo studies in murine models further established the antitumor potential of this compound. The compound was reported to be more effective than mitomycin C in certain tumor models.

| Tumor Model | Host | Reported Efficacy of this compound | Comparison to Mitomycin C |

| P388 Leukemia | Mouse | Effective in tumor inhibition | More effective |

| B16 Melanoma | Mouse | Effective in tumor inhibition | More effective |

| L1210 Leukemia | Mouse | Effective in tumor inhibition | Comparable |

| Madison 109 Lung Carcinoma | Mouse | Effective in tumor inhibition | Comparable |

Table 2. Summary of in vivo antitumor activity of this compound.

Experimental Protocols

The following sections describe the general experimental methodologies typically employed in the preclinical evaluation of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent (e.g., DMSO or a specialized solubilization buffer). The absorbance of the purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated from the dose-response curve.

In Vivo Murine Tumor Models

-

Tumor Inoculation: Murine P388 leukemia cells are propagated in vivo. A specific number of cells (e.g., 1 x 10^6) are then inoculated intraperitoneally (i.p.) into recipient mice (e.g., DBA/2 or BDF1 strains).

-

Treatment: Treatment with this compound or a vehicle control is initiated, typically 24 hours after tumor inoculation. The drug is administered according to a predefined dose and schedule (e.g., daily i.p. injections for a set number of days).

-

Monitoring and Endpoint: The primary endpoint is the mean survival time of the mice in each treatment group. The antitumor effect is often expressed as the percentage increase in lifespan (%ILS) of the treated group compared to the vehicle-treated control group.

-

Tumor Inoculation: B16 melanoma cells (e.g., B16-F10) are harvested from in vitro culture. A defined number of cells (e.g., 1 x 10^5) are injected subcutaneously (s.c.) into the flank of syngeneic mice (e.g., C57BL/6).

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups. This compound is administered at various doses and schedules.

-

Monitoring and Endpoints: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The primary endpoints are typically tumor growth inhibition (TGI) and/or tumor growth delay. Animal body weight is also monitored as an indicator of toxicity.

Clinical Development Status

A thorough review of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials conducted with this compound (7-(2-hydroxyethoxy)mitosane). The reasons for its apparent lack of progression into clinical development are not publicly documented but could be related to its toxicological profile or other pharmaceutical development considerations.

Conclusion

This compound is a potent mitomycin A analogue with a well-defined mechanism of action centered on the induction of DNA interstrand crosslinks following bioreductive activation. Preclinical studies have demonstrated its superior in vitro cytotoxicity and, in some models, enhanced in vivo antitumor efficacy compared to mitomycin C. While it showed promise in these early-stage evaluations, there is no evidence of its advancement into clinical trials. The information presented in this guide provides a comprehensive foundation for understanding the preclinical antitumor spectrum of this compound.

References

- 1. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective activation of mitomycin A by thiols to form DNA cross-links and monoadducts: biochemical basis for the modulation of mitomycin cytotoxicity by the quinone redox potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the S phase DNA damage checkpoint by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY-25551: An In-Depth Technical Guide to its In Vitro Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of BMY-25551, a potent analogue of mitomycin A. This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This document summarizes the available data on its potency, outlines relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.

Core Findings on In Vitro Efficacy

This compound has been identified as a highly potent cytotoxic agent, exhibiting significantly greater activity than the well-established anticancer drug, Mitomycin C (MMC).[1] Studies have shown that this compound is approximately 8 to 20 times more potent than MMC in its cytotoxic effects on both murine and human tumor cell lines in vitro.[1] This enhanced potency is also observed in its ability to induce DNA cross-links, a key mechanism of its anticancer action.[1]

Table 1: Qualitative Summary of this compound In Vitro Anticancer Activity

| Metric | Potency of this compound Relative to Mitomycin C | Reference |

| Cytotoxicity (Murine & Human Tumor Cell Lines) | 8 to 20 times more potent | [1] |

| DNA Cross-linking | 8 to 20 times more potent | [1] |

Mechanism of Action: Bioreductive Activation and DNA Cross-linking

The primary mechanism of action for this compound, like other mitomycins, involves bioreductive activation leading to the alkylation and cross-linking of DNA.[2][3] This process ultimately inhibits DNA replication and leads to cell death.[2] The key steps are:

-

Bioreductive Activation: In the cellular environment, particularly under hypoxic conditions found in many tumors, the quinone ring of this compound is reduced. This enzymatic reduction transforms the molecule into a highly reactive alkylating agent.

-

DNA Alkylation and Cross-linking: The activated form of this compound can then form covalent bonds with DNA, leading to the formation of DNA monoadducts and interstrand cross-links. These cross-links prevent the separation of DNA strands, which is essential for replication and transcription, thereby triggering cell cycle arrest and apoptosis.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on methodologies used for other mitomycin analogues, the following sections outline standard procedures for assessing in vitro anticancer activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

- Cancer cell lines are cultured in appropriate media and conditions.

- Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

- Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in culture medium.

- The medium from the cell plates is removed, and the cells are treated with the different concentrations of this compound.

- Control wells containing untreated cells and vehicle-treated cells are included.

- Plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- After the incubation period, MTT solution is added to each well.

- Plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Reading:

- The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

- The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

5. Data Analysis:

- The percentage of cell viability is calculated relative to the untreated control.

- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Seeding" [label="Seed Cancer Cells\nin 96-well Plates"];

"Incubation_24h" [label="Incubate for 24h"];

"Compound_Treatment" [label="Treat with this compound\n(various concentrations)"];

"Incubation_48_72h" [label="Incubate for 48-72h"];

"MTT_Addition" [label="Add MTT Reagent"];

"Incubation_2_4h" [label="Incubate for 2-4h"];

"Solubilization" [label="Solubilize Formazan\nCrystals"];

"Absorbance_Reading" [label="Read Absorbance"];

"Data_Analysis" [label="Calculate IC50"];

"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Seeding";

"Cell_Seeding" -> "Incubation_24h";

"Incubation_24h" -> "Compound_Treatment";

"Compound_Treatment" -> "Incubation_48_72h";

"Incubation_48_72h" -> "MTT_Addition";

"MTT_Addition" -> "Incubation_2_4h";

"Incubation_2_4h" -> "Solubilization";

"Solubilization" -> "Absorbance_Reading";

"Absorbance_Reading" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Figure 2: General workflow for an in vitro cytotoxicity assay.

DNA Interstrand Cross-linking Assay (Modified Comet Assay)

The comet assay (single-cell gel electrophoresis) can be modified to detect DNA interstrand cross-links. The principle is that cross-links reduce the extent of DNA migration in the gel.

1. Cell Treatment:

- Cancer cells are treated with this compound at various concentrations for a defined period.

- A positive control for DNA damage (e.g., hydrogen peroxide) and an untreated negative control are included.

2. Cell Embedding:

- Treated cells are harvested and suspended in low-melting-point agarose.

- The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

3. Lysis:

- The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

4. Electrophoresis:

- The slides are placed in an electrophoresis tank containing an alkaline buffer.

- Electrophoresis is performed, causing the negatively charged DNA to migrate towards the anode. DNA with strand breaks will migrate further, forming a "comet tail," while cross-linked DNA will show reduced migration.

5. Staining and Visualization:

- The slides are neutralized and stained with a fluorescent DNA-intercalating dye (e.g., ethidium bromide or SYBR Green).

- The comets are visualized and captured using a fluorescence microscope.

6. Data Analysis:

- Image analysis software is used to measure the extent of DNA migration (e.g., tail length, tail moment).

- A decrease in DNA migration in this compound-treated cells compared to cells treated with a DNA-damaging agent alone indicates the presence of DNA cross-links.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Treatment" [label="Treat Cells with\nthis compound"];

"Cell_Embedding" [label="Embed Cells in\nAgarose on Slides"];

"Lysis" [label="Lyse Cells"];

"Electrophoresis" [label="Perform Alkaline\nElectrophoresis"];

"Staining" [label="Stain DNA with\nFluorescent Dye"];

"Visualization" [label="Visualize Comets\nvia Microscopy"];

"Data_Analysis" [label="Analyze DNA Migration\nto Quantify Cross-links"];

"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Treatment";

"Cell_Treatment" -> "Cell_Embedding";

"Cell_Embedding" -> "Lysis";

"Lysis" -> "Electrophoresis";

"Electrophoresis" -> "Staining";

"Staining" -> "Visualization";

"Visualization" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

"text-align: center; font-style: italic; font-size: 12px;">Figure 3: Workflow for a DNA interstrand cross-linking assay.

Conclusion

BMY-25551is a potent mitomycin analogue with significant in vitro anticancer activity, primarily driven by its ability to cause DNA interstrand cross-links following bioreductive activation. Its cytotoxicity surpasses that of Mitomycin C by a significant margin. While detailed quantitative data on its activity against a wide range of specific cancer cell lines remains limited in publicly accessible literature, the foundational evidence of its high potency suggests it is a compound of interest in the field of oncology drug development. The experimental protocols outlined inthis guide provide a framework for the further in vitro characterization of this compound and similar compounds.

References

- 1. Experimental tumor inhibitory and toxic properties of the mitomycin A analogue 7-(2-hydroxyethoxy) mitosane (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on BMY-25551: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-25551, chemically identified as 7-(2-hydroxyethoxy)mitosane, is a mitomycin A analogue developed and evaluated in early preclinical studies by the Bristol-Myers Squibb Company.[1] As a member of the mitomycin class of compounds, this compound was investigated for its potential as an antineoplastic agent. Early research focused on its cytotoxicity against various tumor cell lines, its ability to induce DNA damage, and its in vivo efficacy and toxicity in animal models, primarily comparing its performance to the clinically used Mitomycin C (MMC).

This technical guide synthesizes the available early research data on this compound. It is important to note that detailed quantitative data and specific experimental protocols from the foundational studies are not extensively available in the public domain. The information presented herein is primarily derived from the abstract of a key publication from 1992.

Core Findings from Early Preclinical Research

This compound was identified as a promising candidate from a series of mitomycin A analogues.[1] The primary mechanism of action for mitomycins involves the bioreductive activation to a species that alkylates DNA, leading to interstrand cross-links and subsequent inhibition of DNA synthesis and cell death. This compound was shown to be significantly more potent than Mitomycin C (MMC) in this regard.

Comparative Potency

In vitro studies demonstrated that this compound is approximately 8 to 20 times more potent than MMC in several key areas[1]:

-

Cytotoxicity: Against a panel of both murine and human tumor cell lines.

-

DNA Cross-linking: In causing DNA cross-links in vitro.

-

In Vivo Dose Levels: Requiring lower doses for effective tumor inhibition in animal models.

Data Summary

Due to the limited availability of full-text early publications, a comprehensive table of quantitative data cannot be provided. The following table summarizes the comparative efficacy of this compound against MMC as described in the available literature.

| Tumor Model | Efficacy of this compound Compared to Mitomycin C (MMC) | Reference |

| P388 Leukemia (murine) | More effective | [1] |

| B16 Melanoma (murine) | More effective | [1] |

| L1210 Leukemia (murine) | Comparable | [1] |

| Madison 109 Lung Carcinoma (murine) | Comparable | [1] |

Toxicological Profile

Early studies in mice indicated that the hematologic depression caused by this compound was comparable to that of MMC.[1] This suggests that while more potent in its antitumor activity, this compound may share a similar dose-limiting toxicity profile with MMC, primarily myelosuppression.

Experimental Protocols

Detailed experimental protocols for the early research on this compound are not available in the reviewed literature. However, based on standard practices for the evaluation of mitomycin analogues during that period, the methodologies likely included:

-

In Vitro Cytotoxicity Assays: Proliferation assays (such as MTT or colony formation assays) would have been used to determine the inhibitory concentration (IC50) of this compound and MMC against a panel of cancer cell lines. Cells would be exposed to a range of drug concentrations for a defined period, and cell viability would be measured.

-

DNA Cross-linking Assays: Techniques such as alkaline elution or single-cell gel electrophoresis (comet assay) would have been employed to quantify the formation of DNA interstrand cross-links. These assays measure the extent of DNA fragmentation or the retardation of DNA migration in an electric field, which is indicative of cross-linking.

-

In Vivo Tumor Inhibition Studies: Standard murine tumor models, such as the P388 and L1210 leukemia, B16 melanoma, and Madison 109 lung carcinoma models, would have been used. This would involve the implantation of tumor cells into mice, followed by treatment with this compound and MMC at various dose levels and schedules. Efficacy would be assessed by measuring tumor growth inhibition and/or an increase in the lifespan of the treated animals compared to a control group.

Visualizations

Experimental Workflow

The following diagram illustrates a likely workflow for the early preclinical evaluation of this compound.

Proposed Mechanism of Action

The diagram below conceptualizes the proposed mechanism of action of this compound as a DNA cross-linking agent.

Conclusion

References

Methodological & Application

Application Notes and Protocols for BMY-25551 In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-25551 is a mitomycin A analogue that has demonstrated significant potential as an anticancer agent. It belongs to the class of bioreductive alkylating agents, which are activated under hypoxic conditions often found in solid tumors. Structurally, it is 7-(2-hydroxyethoxy)mitosane. Preclinical studies have shown that this compound is a potent cytotoxic agent, exhibiting 8 to 20 times greater in vitro cytotoxicity against various murine and human tumor cell lines compared to the clinically used Mitomycin C[1]. The primary mechanism of its cytotoxic action involves the cross-linking of DNA, leading to the inhibition of DNA synthesis and subsequent cell death[1].

These application notes provide a comprehensive overview and a detailed protocol for assessing the in vitro cytotoxicity of this compound.

Data Presentation

| Compound | Cell Lines | Relative Potency (Compared to Mitomycin C) | Reference |

| This compound | Murine and Human Tumor Cell Lines | 8 to 20 times more potent | [1] |

Experimental Protocols

A standard protocol for evaluating the in vitro cytotoxicity of this compound can be adapted from established methods for assessing DNA cross-linking agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability and is suitable for this purpose.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials

-

This compound

-

Selected human cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well plate reader (spectrophotometer)

Procedure

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the IC50 value.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

-

Mandatory Visualizations

Experimental Workflow Diagram

References

BMY-25551: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMY-25551 in cell culture experiments. This compound is a potent analogue of Mitomycin C (MMC), a well-characterized antitumor antibiotic.[1] This document outlines its mechanism of action, provides protocols for key cellular assays, and summarizes available data on its cytotoxic effects.

Mechanism of Action

This compound, like its parent compound Mitomycin C, functions as a DNA cross-linking agent.[1] Upon intracellular activation, it forms covalent bonds between complementary DNA strands (interstrand crosslinks). These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1]

Data Presentation

| Compound | Relative Potency vs. Mitomycin C (in vitro cytotoxicity) | Target Cell Lines | Reference |

| This compound | 8 to 20 times more potent | Murine and Human Tumor Cell Lines | [1] |

Note: The optimal dosage of this compound for any given cell line must be determined empirically through dose-response experiments. The provided relative potency serves as a starting point for experimental design.

Signaling Pathways

Based on its mechanism as a DNA cross-linking agent, this compound is expected to activate cellular stress and DNA damage response pathways, similar to Mitomycin C.

References

Application Notes and Protocols: BMY-25551 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-25551 is a potent derivative of mitomycin C, categorized as a DNA cross-linking agent.[1] Its mechanism of action involves the generation of interstrand crosslinks (ICLs) in the DNA double helix, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] Due to its cytotoxic nature, this compound and its analogs are subjects of research in cancer therapy. The cellular response to the DNA damage induced by such agents often involves the activation of the Fanconi Anemia (FA) signaling pathway.[4][5][6]

This document provides detailed protocols for the preparation of this compound stock solutions for research purposes, along with a summary of its chemical properties and a diagram of the relevant signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Chemical Name | ((1aS,8S,8aR,8bS)-6-(2-hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazirino[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate | [1] |

| Molecular Formula | C17H21N3O7 | [1] |

| Molecular Weight | 379.37 g/mol | [1] |

| CAS Number | 105139-98-8 | [1] |

| Appearance | Solid (assumed) | N/A |

| Solubility | Specific quantitative data not available. As a mitomycin analog, it is anticipated to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For Mitomycin C, a 15 mM stock solution can be prepared in DMSO. | [7] |

| Storage of Powder | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C, dry and dark. | [1] |

| Stock Solution Storage | Short term (days to weeks): 0-4°C. Long term (months): -20°C. | [1] |

Experimental Protocols

Safety Precautions

This compound is a potent cytotoxic agent and should be handled with extreme care in a laboratory setting equipped for handling hazardous chemicals. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood or a biological safety cabinet. Refer to the general safety data sheet (SDS) guidelines for handling cytotoxic compounds.[8][9][10]

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is based on the general procedure for preparing stock solutions of mitomycin analogs. The exact solubility of this compound should be experimentally determined.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.79 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 3.79 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but care should be taken to avoid degradation of the compound.

-

Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitomycin C reduces abundance of replication forks but not rates of fork progression in primary and transformed human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Fanconi anemia pathway and the DNA interstrand cross-links repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for BMY-25551

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-25551 is a synthetic analog of mitomycin A, developed as a potential antineoplastic agent. It belongs to the class of bioreductive alkylating agents and has demonstrated significant cytotoxic activity against a range of tumor cell lines. This document provides a comprehensive overview of this compound, including its mechanism of action, known sensitive cell lines, and detailed protocols for assessing its efficacy.

Mechanism of Action

This compound, like other mitomycins, functions as a potent DNA cross-linking agent. Its cytotoxic effects are initiated through the bioreductive activation of its quinone moiety, a process that is more efficient in the hypoxic environment often found in solid tumors. This activation leads to the generation of a reactive electrophile that can alkylate DNA, primarily at the O6 and N2 positions of guanine. The formation of interstrand and intrastrand DNA cross-links inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Studies have indicated that this compound is 8 to 20 times more potent in its cytotoxicity and DNA cross-linking ability compared to the well-characterized Mitomycin C[1].

Cell Line Sensitivity

Murine Cell Lines

This compound has shown efficacy against the following murine tumor models:

Human Cell Lines

Direct and comprehensive quantitative data on the sensitivity of a wide range of human cancer cell lines to this compound is limited in the available literature. However, based on studies of closely related mitomycin analogs such as BMY 25067 and BMY 25282, the following human cancer cell types are likely to be sensitive and are recommended for initial screening:

-

Bladder Cancer: Cell lines such as SCaBER and J82 have been utilized in studies with other mitomycin analogs.

-